molecular formula C20H20N2O4 B296152 methyl 1-[2-(4-ethoxyanilino)-2-oxoethyl]-1H-indole-6-carboxylate

methyl 1-[2-(4-ethoxyanilino)-2-oxoethyl]-1H-indole-6-carboxylate

Cat. No. B296152
M. Wt: 352.4 g/mol
InChI Key: YARUSKMWFVYZES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-[2-(4-ethoxyanilino)-2-oxoethyl]-1H-indole-6-carboxylate, also known as MEEOIC, is a chemical compound that has been widely studied for its potential applications in scientific research. MEEOIC is a synthetic indole derivative that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various research studies. In

Mechanism of Action

The mechanism of action of methyl 1-[2-(4-ethoxyanilino)-2-oxoethyl]-1H-indole-6-carboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. methyl 1-[2-(4-ethoxyanilino)-2-oxoethyl]-1H-indole-6-carboxylate has been found to inhibit the activity of protein kinase C (PKC), which is involved in the regulation of cell growth and proliferation. methyl 1-[2-(4-ethoxyanilino)-2-oxoethyl]-1H-indole-6-carboxylate has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
methyl 1-[2-(4-ethoxyanilino)-2-oxoethyl]-1H-indole-6-carboxylate has been found to exhibit a range of biochemical and physiological effects. methyl 1-[2-(4-ethoxyanilino)-2-oxoethyl]-1H-indole-6-carboxylate has been shown to induce apoptosis, or programmed cell death, in cancer cells. methyl 1-[2-(4-ethoxyanilino)-2-oxoethyl]-1H-indole-6-carboxylate has also been found to inhibit angiogenesis, the formation of new blood vessels, which is necessary for tumor growth. methyl 1-[2-(4-ethoxyanilino)-2-oxoethyl]-1H-indole-6-carboxylate has been shown to reduce inflammation and oxidative stress, which are implicated in the development of various diseases.

Advantages and Limitations for Lab Experiments

Methyl 1-[2-(4-ethoxyanilino)-2-oxoethyl]-1H-indole-6-carboxylate has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. methyl 1-[2-(4-ethoxyanilino)-2-oxoethyl]-1H-indole-6-carboxylate is also stable, which makes it suitable for long-term storage. However, there are also limitations to the use of methyl 1-[2-(4-ethoxyanilino)-2-oxoethyl]-1H-indole-6-carboxylate in lab experiments. methyl 1-[2-(4-ethoxyanilino)-2-oxoethyl]-1H-indole-6-carboxylate has a low solubility in water, which can make it difficult to dissolve in certain solvents. methyl 1-[2-(4-ethoxyanilino)-2-oxoethyl]-1H-indole-6-carboxylate is also relatively expensive, which can limit its use in large-scale experiments.

Future Directions

There are several future directions for research on methyl 1-[2-(4-ethoxyanilino)-2-oxoethyl]-1H-indole-6-carboxylate. One area of research is in the development of new cancer therapies. methyl 1-[2-(4-ethoxyanilino)-2-oxoethyl]-1H-indole-6-carboxylate has shown promise in inhibiting the growth of cancer cells, and further research is needed to determine its potential as a cancer treatment. Another area of research is in the development of new treatments for neurological disorders. methyl 1-[2-(4-ethoxyanilino)-2-oxoethyl]-1H-indole-6-carboxylate has shown neuroprotective properties, and further research is needed to determine its potential as a treatment for Alzheimer's disease and Parkinson's disease. Finally, further research is needed to elucidate the mechanism of action of methyl 1-[2-(4-ethoxyanilino)-2-oxoethyl]-1H-indole-6-carboxylate and to identify new targets for its use in scientific research.

Synthesis Methods

Methyl 1-[2-(4-ethoxyanilino)-2-oxoethyl]-1H-indole-6-carboxylate can be synthesized through a multi-step process that involves the reaction of various chemicals. The synthesis method involves the reaction of 2-(4-ethoxyanilino)acetic acid with methyl 2-(bromomethyl)-1H-indole-6-carboxylate in the presence of a base. The resulting compound is then subjected to a series of chemical reactions, including esterification and oxidation, to yield methyl 1-[2-(4-ethoxyanilino)-2-oxoethyl]-1H-indole-6-carboxylate.

Scientific Research Applications

Methyl 1-[2-(4-ethoxyanilino)-2-oxoethyl]-1H-indole-6-carboxylate has been widely studied for its potential applications in scientific research. One of the main areas of research is in the field of cancer treatment. methyl 1-[2-(4-ethoxyanilino)-2-oxoethyl]-1H-indole-6-carboxylate has been found to exhibit anti-cancer properties and has been shown to inhibit the growth of cancer cells in various types of cancer, including breast, lung, and prostate cancer. methyl 1-[2-(4-ethoxyanilino)-2-oxoethyl]-1H-indole-6-carboxylate has also been studied for its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. methyl 1-[2-(4-ethoxyanilino)-2-oxoethyl]-1H-indole-6-carboxylate has been found to exhibit neuroprotective properties and has been shown to protect neurons from oxidative stress and inflammation.

properties

Molecular Formula

C20H20N2O4

Molecular Weight

352.4 g/mol

IUPAC Name

methyl 1-[2-(4-ethoxyanilino)-2-oxoethyl]indole-6-carboxylate

InChI

InChI=1S/C20H20N2O4/c1-3-26-17-8-6-16(7-9-17)21-19(23)13-22-11-10-14-4-5-15(12-18(14)22)20(24)25-2/h4-12H,3,13H2,1-2H3,(H,21,23)

InChI Key

YARUSKMWFVYZES-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C=CC3=C2C=C(C=C3)C(=O)OC

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C=CC3=C2C=C(C=C3)C(=O)OC

Origin of Product

United States

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